molecular formula C24H18FN3O4 B11099169 N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide

N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide

Cat. No.: B11099169
M. Wt: 431.4 g/mol
InChI Key: GDEKPVKJPJGHQD-UHFFFAOYSA-N
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Description

N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide is a complex organic compound that features a unique structure combining an isoindole moiety with a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. Common synthetic routes may involve:

    Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-chlorophenyl)benzamide
  • N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-bromophenyl)benzamide

Uniqueness

N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C24H18FN3O4

Molecular Weight

431.4 g/mol

IUPAC Name

N-[(5-acetamido-1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C24H18FN3O4/c1-15(29)26-18-10-11-20-21(13-18)24(32)28(23(20)31)14-27(19-9-5-8-17(25)12-19)22(30)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,26,29)

InChI Key

GDEKPVKJPJGHQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)CN(C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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